molecular formula C19H19N5O2 B2672804 3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 1385330-65-3

3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2672804
CAS No.: 1385330-65-3
M. Wt: 349.394
InChI Key: ZEAAQRSNTYUSNB-UHFFFAOYSA-N
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Description

3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the utility of similar compounds in the synthesis of new heterocyclic substances with potential antimicrobial activities. A study by Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) explored the synthesis of various heterocyclic derivatives using related compounds, which showed strong antimicrobial activities against a range of microorganisms including Gram-negative and Gram-positive bacteria, and yeast (Behbehani et al., 2011).

Anticancer and Anti-inflammatory Properties

Another research avenue involves the development of novel compounds with anticancer and anti-inflammatory properties. Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) synthesized a series of pyrazolopyrimidines derivatives showing cytotoxic activities against certain cancer cell lines and 5-lipoxygenase inhibition, indicating potential anti-inflammatory applications (Rahmouni et al., 2016).

Neuroinflammation Imaging

In neurology, specific derivatives of related compounds have been used in imaging studies. Horti et al. (2019) developed a PET radiotracer for imaging reactive microglia in various neuropsychiatric disorders, highlighting the potential of these compounds in understanding neuroinflammation (Horti et al., 2019).

Synthesis of Oxazole Derivatives

Shatsauskas, Abramov, Saibulina, Palamarchuk, Kulakov, and Fisyuk (2017) discussed the synthesis of oxazole derivatives, emphasizing the versatility of these compounds in creating various chemical structures with potential biological activities (Shatsauskas et al., 2017).

Chiral Building Blocks

The potential of related compounds as chiral building blocks has also been explored. Dehmlow and Westerheide (1992) studied the conversion of methioninol into oxazole derivatives, demonstrating the utility of these compounds in stereochemical applications (Dehmlow & Westerheide, 1992).

Properties

IUPAC Name

3-butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-3-13(2)16-9-18(26-23-16)19(25)22-17(10-20)14-11-21-24(12-14)15-7-5-4-6-8-15/h4-9,11-13,17H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAAQRSNTYUSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NOC(=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.